3-Chloro-4,5-dimethoxybenzonitrile
Description
Overview of Substituted Benzonitrile (B105546) Scaffolds in Modern Organic Chemistry
Substituted benzonitrile scaffolds are integral to the development of new materials and therapeutic agents. The nitrile group, with its strong electron-withdrawing nature, influences the reactivity of the aromatic ring and can be transformed into other valuable functional groups such as amines, carboxylic acids, and ketones. researchgate.net This versatility has led to their use in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net In materials science, benzonitrile derivatives are investigated for their potential in creating organic light-emitting diodes (OLEDs) and other electronic materials. nih.govrsc.org The ability to introduce a variety of substituents onto the benzene (B151609) ring allows chemists to systematically modify the physical and chemical properties of the resulting molecules, a crucial aspect of modern drug discovery and materials development. nih.gov
Chemical Significance of Halogenated and Alkoxy-Substituted Nitriles
The presence of halogen and alkoxy substituents on a benzonitrile core significantly impacts its chemical properties and reactivity. Halogens, such as chlorine, are electron-withdrawing groups that can activate the aromatic ring for nucleophilic substitution reactions. smolecule.com This is a key strategy for introducing further complexity into a molecule. The position of the halogen is critical; for instance, a chlorine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives. smolecule.com
Alkoxy groups, like methoxy (B1213986) (-OCH3), are electron-donating groups. They increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The interplay between halogen and alkoxy substituents can lead to unique reactivity patterns, making these compounds highly valuable as intermediates in multi-step syntheses.
Contextualization of 3-Chloro-4,5-dimethoxybenzonitrile within Aromatic Building Blocks
This compound, with its specific substitution pattern, is a prime example of a highly functionalized aromatic building block. bldpharm.com The chlorine atom at the 3-position, situated between the nitrile and a methoxy group, along with the two methoxy groups at the 4- and 5-positions, creates a unique electronic environment on the aromatic ring. This arrangement of electron-withdrawing (chloro and nitrile) and electron-donating (dimethoxy) groups provides multiple reactive sites for further chemical transformations. bldpharm.com
This compound serves as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is a key component in the development of new chemical entities with desired biological activities.
Current Research Trends and Future Prospects for Aromatic Nitrile Precursors
Current research on aromatic nitrile precursors is focused on developing more efficient and sustainable synthetic methods. This includes the use of transition-metal catalysis to facilitate novel C-C and C-heteroatom bond formations. researchgate.net Green chemistry principles are also being applied to the synthesis of benzonitriles, with a focus on using less hazardous reagents and developing recyclable catalytic systems. researchgate.net
The future prospects for aromatic nitrile precursors like this compound are bright. As our understanding of chemical synthesis deepens, these versatile building blocks will continue to play a crucial role in the creation of innovative materials and life-saving medicines. The ongoing exploration of their reactivity and the development of new synthetic methodologies will undoubtedly unlock new applications and further solidify their importance in organic chemistry.
Properties of this compound
| Property | Value |
| Molecular Formula | C9H8ClNO2 uni.lu |
| Molecular Weight | 197.62 g/mol chemicalbook.com |
| CAS Number | 5333-95-9 |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNQNKFUPQFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356939 | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-30-7 | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 Chloro 4,5 Dimethoxybenzonitrile
Retrosynthetic Strategies for 3-Chloro-4,5-dimethoxybenzonitrile
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. This approach is critical for devising a logical and efficient synthesis for a polysubstituted aromatic compound like this compound.
Disconnection Approaches
The primary disconnection points for this compound involve the functional groups attached to the benzene (B151609) ring. The most logical disconnections are:
C-CN Bond: The nitrile group is a versatile functional group that can be introduced late in the synthesis. A common method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt. This suggests that 2-amino-3-chloro-4,5-dimethoxybenzene is a key precursor.
C-Cl Bond: The chloro group can be introduced via electrophilic aromatic substitution on a suitably activated dimethoxybenzonitrile ring. The directing effects of the existing methoxy (B1213986) and nitrile groups would determine the position of chlorination.
C-O Bonds (Methoxy groups): While possible, disconnection of the methoxy groups is generally less favorable as it would require building up the substitution pattern on a more basic benzene ring, a more complex process.
Considering these options, the most strategically sound approach involves forming the fully substituted aniline (B41778) or nitrobenzene (B124822) ring first, followed by the introduction or modification of the nitrile group.
Identification of Key Synthons
Based on the disconnection strategies, the most crucial synthons (idealized fragments resulting from a disconnection) and their real-world chemical equivalents (starting materials) are identified. The synthesis pathways converge on two principal precursors:
2-Amino-3-chloro-4,5-dimethoxybenzonitrile: This compound already contains the complete carbon skeleton and all necessary substituents. The synthesis of the target molecule would then involve the removal of the amino group, typically via a deamination reaction following diazotization.
3-Chloro-4,5-dimethoxy-2-nitrobenzonitrile: This nitro-substituted precursor is also highly valuable. The nitro group can be readily reduced to an amino group, leading to the aforementioned amino-precursor. google.com Alternatively, the synthesis can proceed from the corresponding nitrobenzoic acid. google.com
Precursor Synthesis Pathways
The efficient synthesis of this compound is contingent on the successful preparation of its key precursors. The following sections detail the synthetic routes for these essential intermediates.
Synthesis of 3-Chloro-4,5-dimethoxy-2-nitrobenzonitrile
The preparation of nitro-substituted benzonitriles can be achieved through various methods. A common industrial route involves the dehydration of a corresponding benzamide (B126) or the conversion of a benzoic acid. One established method for preparing a related compound, 3-chloro-2-nitrobenzonitrile, involves the reaction of 3-chloro-2-nitrobenzoyl chloride with a dehydrating agent. google.com
A plausible synthesis for 3-Chloro-4,5-dimethoxy-2-nitrobenzonitrile would adapt this methodology:
Nitration: Starting with 3,4-dimethoxybenzoic acid, nitration would be performed to introduce a nitro group. The position of nitration is directed by the existing substituents.
Chlorination: Subsequent chlorination would yield 3-chloro-4,5-dimethoxy-2-nitrobenzoic acid.
Acid Chloride Formation: The benzoic acid derivative is then treated with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride, 3-chloro-4,5-dimethoxy-2-nitrobenzoyl chloride. google.com
Nitrile Formation: The final step involves the reaction of the acyl chloride with a suitable reagent, such as sulfamide, followed by pyrolysis, or by reaction with methanesulfonamide (B31651) and phosphorus pentachloride, which dehydrates the intermediate amide to furnish the nitrile. google.com
Synthesis of 2-Amino-3-chloro-4,5-dimethoxybenzonitrile
The synthesis of this amino-substituted precursor is pivotal and can be accomplished primarily through the reduction of its nitro counterpart.
Reduction of the Nitro Group: The most direct route to 2-Amino-3-chloro-4,5-dimethoxybenzonitrile is the chemical reduction of 3-Chloro-4,5-dimethoxy-2-nitrobenzonitrile. Standard laboratory and industrial methods for this transformation include:
Metal-Acid Reduction: Using metals like iron powder in the presence of an acid such as acetic acid or hydrochloric acid is a classic and effective method. nih.gov
Stannous Chloride Reduction: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another powerful reducing agent for aromatic nitro groups and is widely used for this purpose. google.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) can also be employed for a clean reduction, though catalyst compatibility with the chloro and nitrile groups must be considered.
The resulting 2-Amino-3-chloro-4,5-dimethoxybenzonitrile can then be used in subsequent steps, such as a Sandmeyer reaction, to yield the final product.
Preparations from Related Dimethoxybenzonitrile Isomers
An alternative strategy involves introducing the chloro group onto a pre-existing dimethoxybenzonitrile isomer. The compound 2-Amino-4,5-dimethoxybenzonitrile, also known as 6-aminoveratronitrile, is a known chemical and serves as a potential starting point. tcichemicals.comscbt.com
The synthesis would proceed via electrophilic aromatic substitution:
Starting Material: 2-Amino-4,5-dimethoxybenzonitrile. tcichemicals.comscbt.com
Electrophilic Chlorination: The benzene ring of this molecule is highly activated by the presence of the amino group and two methoxy groups, all of which are ortho-, para-directing. The position ortho to the amino group (C3) is a potential site for chlorination.
Reaction Conditions: The reaction would involve treating the aminobenzonitrile with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction conditions (temperature, solvent, catalyst) would need to be carefully optimized to favor chlorination at the desired C3 position and to avoid side reactions, such as oxidation of the amino group or polychlorination.
This route offers a different tactical approach, building the substitution pattern by adding the halogen at a later stage.
Direct Synthesis Routes to this compound
The direct construction of the this compound scaffold can be approached from various starting materials, each requiring a distinct set of synthetic transformations. These routes include the introduction of the chlorine atom onto a pre-existing dimethoxybenzonitrile core, the formation of the nitrile group on a chlorinated aromatic precursor, or the sequential construction of the substituted benzene ring.
Selective Halogenation Procedures
The direct chlorination of a 4,5-dimethoxybenzonitrile precursor is a potential pathway to this compound. This approach relies on the regioselective introduction of a chlorine atom at the C-3 position of the aromatic ring. The methoxy groups at C-4 and C-5 are ortho, para-directing and activating, which would typically direct electrophilic substitution to the C-2 and C-6 positions. However, the steric hindrance from the existing methoxy groups can influence the regioselectivity.
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS). isca.meresearchgate.net The reaction is often carried out in a suitable solvent, and the reactivity of the aromatic ring can be modulated by the use of a catalyst. For less reactive aromatic systems, acid catalysis may be necessary to facilitate the chlorination. isca.me While specific studies on the selective chlorination of 4,5-dimethoxybenzonitrile are not widely reported, related transformations on activated aromatic systems suggest that control of reaction conditions such as temperature and the choice of solvent are crucial to achieve the desired regioselectivity.
A proficient method for the chlorination of arenes involves using N-Chlorosuccinimide (NCS) in an aqueous medium under mild conditions, which can lead to good to excellent yields (75-96%) of chlorinated aromatic compounds. isca.me This system is noted to be efficient and environmentally friendly. isca.me
| Reagent/Catalyst | Conditions | Product(s) | Yield |
| N-Chlorosuccinimide (NCS) | Aqueous medium, mild conditions | Chlorinated arenes | 75-96% |
| N-Chlorosuccinimide (NCS) / HCl | Aqueous medium | Chlorinated aromatic products | Good yields |
Table 1: General Conditions for Aromatic Chlorination using NCS
Aromatic Nucleophilic Substitution for Halogen Introduction
Another synthetic strategy involves the nucleophilic aromatic substitution (SNAᵣ) on a precursor where a suitable leaving group is present at the C-3 position of the 4,5-dimethoxybenzonitrile ring. This method is contingent on the presence of activating groups that can stabilize the intermediate Meisenheimer complex. libretexts.org The nitrile group and the methoxy groups can influence the electron density of the aromatic ring, making it susceptible to nucleophilic attack under specific conditions.
For an SNAᵣ reaction to proceed, the aryl halide is typically activated by strongly electron-attracting groups, or very strong basic nucleophiles are used. libretexts.org In the context of this compound synthesis, a precursor such as 3-fluoro-4,5-dimethoxybenzonitrile could potentially undergo substitution with a chloride source. The orienting effects of existing halogen substituents in nucleophilic aromatic substitution have been studied, and these can influence the reactivity and outcome of the reaction. rsc.org
Cyanation of Substituted Aromatic Precursors
The introduction of the nitrile group onto a pre-functionalized aromatic ring is a common and powerful method for the synthesis of benzonitriles. In this approach, a precursor such as 1-bromo-3-chloro-4,5-dimethoxybenzene would be subjected to a cyanation reaction.
One of the most effective methods for this transformation is the palladium-catalyzed cyanation of aryl halides. acs.org This reaction typically employs a palladium catalyst, a suitable ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The reaction conditions are generally milder and more functional-group-tolerant compared to traditional methods like the Rosenmund-von Braun reaction.
Another classical method for introducing a nitrile group is the Sandmeyer reaction. byjus.com This involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt. For the synthesis of this compound, this would entail starting from 3-amino-4,5-dimethoxy-chlorobenzene. The Sandmeyer reaction is a versatile tool for the synthesis of aryl halides and nitriles from aryl diazonium salts. byjus.com
| Cyanation Method | Precursor | Reagents | Catalyst |
| Palladium-catalyzed Cyanation | Aryl Halide | Zn(CN)₂ or K₄[Fe(CN)₆] | Palladium complex |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, CuCN | - |
Table 2: Common Cyanation Methodologies
Etherification and Alkoxylation Strategies
This synthetic approach involves the formation of the methoxy groups on a pre-existing chlorinated benzonitrile (B105546) scaffold. A suitable precursor for this strategy would be 3-chloro-4,5-dihydroxybenzonitrile. The hydroxyl groups can be converted to methoxy groups through an etherification reaction, typically using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
This method's success hinges on the availability of the dihydroxy precursor. The synthesis of related dihydroxybenzonitriles has been achieved through methods such as the hydrolysis of a 2-chloro-benzo researchgate.netprepchem.comdioxole-5-carbonitrile, which itself can be prepared by chlorination of 3,4-methylenedioxybenzonitrile. wikipedia.org
Catalytic Approaches in Synthesis Optimization
Catalysis, particularly by transition metals, plays a pivotal role in modern organic synthesis, offering pathways to optimize reaction efficiency, selectivity, and substrate scope.
Transition-Metal Catalysis
As mentioned in the context of cyanation reactions, transition-metal catalysis is instrumental in the synthesis of benzonitriles. Palladium-catalyzed cross-coupling reactions are particularly prominent for the formation of C-CN bonds. acs.orgmdpi.com The choice of the palladium precursor, the ligand, and the reaction conditions are critical for achieving high yields and catalyst turnover numbers. The development of highly active and stable catalyst systems has enabled the cyanation of even challenging substrates like aryl chlorides.
| Catalytic Reaction | Metal Catalyst | Typical Application |
| Cyanation | Palladium | Conversion of aryl halides to nitriles |
| Sandmeyer Reaction | Copper | Conversion of diazonium salts to nitriles/halides |
| Nucleophilic Aromatic Substitution | Copper | Introduction of substituents on an aromatic ring |
Table 3: Examples of Transition-Metal Catalysis in Relevant Syntheses
Organocatalysis and Biocatalysis
While specific examples of organocatalytic or biocatalytic synthesis for this compound are not extensively documented in publicly available literature, the principles of these fields offer promising avenues for its production.
Organocatalysis has emerged as a powerful tool in organic synthesis, often providing metal-free alternatives to traditional methods. For the synthesis of aromatic nitriles, organocatalytic approaches could potentially be applied to the cyanation of a suitably substituted aryl halide or the transformation of an aldehyde or amide. For instance, the use of organic photoredox catalysts can facilitate cyanation reactions under mild conditions.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental impact. nih.govmdpi.com Flavin-dependent halogenases (FDHs) are a class of enzymes that can selectively halogenate electron-rich aromatic compounds. nih.govnih.govtandfonline.comacs.org These enzymes could potentially be engineered to chlorinate a precursor like 4,5-dimethoxybenzonitrile with high regioselectivity. The reaction mechanism involves the enzyme utilizing flavin adenine (B156593) dinucleotide (FADH2) to reduce molecular oxygen and oxidize a halide ion to a reactive halogenating species. nih.gov Similarly, nitrile-synthesizing enzymes, such as aldoxime dehydratases, could be employed to convert a corresponding aldoxime to the nitrile functionality under mild, aqueous conditions, representing a green alternative to traditional chemical methods that often use toxic cyanides. researchgate.netrsc.org
Photoredox Catalysis in Aromatic Functionalization
Photoredox catalysis, which uses visible light to drive chemical reactions, has revolutionized aromatic functionalization. This methodology allows for the activation of stable bonds under mild conditions.
For the synthesis of this compound, photoredox catalysis could be applied in several ways. The direct C-H chlorination of an electron-rich arene like a dimethoxybenzene derivative is a plausible strategy. beilstein-journals.orgacs.org For example, oxidative photochlorination of electron-rich arenes has been achieved using catalytic amounts of bromide ions and an organic photoredox catalyst under visible light, with dioxygen as a green terminal oxidant. researchgate.net Another approach involves the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) as the chlorine source, highlighting the potential for innovative chlorination strategies. rsc.org
Furthermore, photoredox catalysis can be used for cyanation reactions. Light-promoted, nickel-catalyzed cyanation of aryl halides has been reported, offering a pathway to introduce the nitrile group. nih.gov This method could be applied to a precursor such as 1,2-dichloro-4,5-dimethoxybenzene. The mechanism often involves the generation of radical intermediates that undergo subsequent functionalization. beilstein-journals.orgacs.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The traditional Sandmeyer reaction, a common method for converting aryl amines to aryl halides, can have a moderate atom economy due to the use of stoichiometric copper salts and the generation of byproducts. wikipedia.orgnih.govorganic-chemistry.org However, recent advancements have focused on developing catalytic versions of the Sandmeyer reaction, which significantly improve its atom economy. nih.gov
Reaction efficiency is also paramount. Optimizing reaction conditions, such as temperature and reaction time, can lead to higher yields and reduced energy consumption. numberanalytics.com For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds. nih.gov
Solvent Selection and Minimization
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents, such as water, ionic liquids, or supercritical fluids, are increasingly being explored as alternatives to volatile organic compounds (VOCs). researchgate.netrsc.org For the Sandmeyer reaction, water is often used as a solvent, which is a significant green advantage. numberanalytics.com Research into ionic liquids has shown their potential to act as recyclable reaction media and catalysts in the synthesis of benzonitriles. researchgate.netrsc.org Furthermore, performing reactions in the absence of a solvent (neat conditions) is an ideal green approach when feasible.
Process Chemistry Considerations and Scalability
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including safety, cost, and robustness of the process.
The Sandmeyer reaction, while a powerful tool, presents scalability challenges due to the potential for exothermic decomposition of the diazonium salt intermediate. researchgate.net However, studies on the scale-up of Sandmeyer reactions have demonstrated that with careful process control and safety evaluations, it can be implemented safely on a larger scale. researchgate.net Continuous flow chemistry offers a safer alternative to batch processing for hazardous reactions like diazotization, as it minimizes the volume of the reactive intermediate at any given time. researchgate.net
The development of robust and scalable catalytic systems is also critical. For instance, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for the cyanation of aryl halides, offering advantages in terms of catalyst recovery and reuse, which are important considerations for industrial applications. organic-chemistry.orgblogspot.com
Below is a table summarizing the key aspects of different synthetic approaches:
| Synthetic Approach | Key Features | Potential for this compound |
| Organocatalysis | Metal-free, mild conditions | Potential for cyanation or chlorination steps. |
| Biocatalysis | High selectivity, green conditions | Use of halogenases for chlorination or nitrile-synthesizing enzymes. nih.govmdpi.comnih.govtandfonline.comacs.orgresearchgate.netrsc.org |
| Photoredox Catalysis | Use of visible light, mild conditions | Direct C-H chlorination or cyanation of precursors. beilstein-journals.orgacs.orgresearchgate.netrsc.orgnih.gov |
| Sandmeyer Reaction | Versatile for introducing various functional groups | A viable route from 2-amino-4,5-dimethoxybenzonitrile. wikipedia.orgnih.govorganic-chemistry.org |
Chemical Transformations and Reactivity of 3 Chloro 4,5 Dimethoxybenzonitrile
Reactions Involving the Nitrile Functional Group
The nitrile group of 3-chloro-4,5-dimethoxybenzonitrile is a versatile functional handle that can undergo a variety of chemical transformations.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis typically yields 3-chloro-4,5-dimethoxybenzoic acid. Milder reaction conditions can be employed to stop the reaction at the amide stage, affording 3-chloro-4,5-dimethoxybenzamide.
Table 1: Hydrolysis Products of this compound
| Product Name | Molecular Formula | Chemical Structure |
| 3-Chloro-4,5-dimethoxybenzoic acid | C9H9ClO4 | [Image of 3-Chloro-4,5-dimethoxybenzoic acid] |
| 3-Chloro-4,5-dimethoxybenzamide | C9H10ClNO3 | [Image of 3-Chloro-4,5-dimethoxybenzamide] |
Reduction Reactions: Formation of Amines and Aldehydes
The nitrile group can be reduced to a primary amine or an aldehyde. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) can fully reduce the nitrile to (3-chloro-4,5-dimethoxyphenyl)methanamine. Partial reduction to the aldehyde, 3-chloro-4,5-dimethoxybenzaldehyde, can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). This aldehyde has a melting point of 56-60 °C. sigmaaldrich.com
Table 2: Reduction Products of this compound
| Product Name | Molecular Formula | Reagent |
| (3-Chloro-4,5-dimethoxyphenyl)methanamine | C9H12ClNO2 | LiAlH4 or Catalytic Hydrogenation |
| 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | DIBAL-H |
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. Organolithium reagents can also be used for similar transformations. These reactions provide a route to a variety of substituted ketones.
Cycloaddition Reactions of the Nitrile Group
The nitrile group of this compound can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazole derivatives. Nitrile oxides, generated in situ, can also react with the nitrile in a 1,3-dipolar cycloaddition to yield oxadiazoles. imamu.edu.sa These reactions are valuable for the synthesis of five-membered heterocyclic rings. imamu.edu.samdpi.com
Reactions at the Aromatic Ring
The aromatic ring of this compound is substituted with two electron-donating methoxy (B1213986) groups and one electron-withdrawing chloro group. This substitution pattern influences the regioselectivity of further reactions on the ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The existing substituents on the benzene (B151609) ring of this compound direct incoming electrophiles to specific positions. The two methoxy groups are activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The nitrile group is a deactivating, meta-directing group. youtube.com The interplay of these directing effects determines the outcome of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edu For instance, in nitration, the nitro group would be expected to add at positions directed by the activating methoxy groups, while avoiding steric hindrance from the existing substituents.
It has been observed that in some cases, chlorination can compete with nitration when using a mixture of nitric acid and hydrochloric acid in sulfuric acid. rsc.org The electronic nature of the substituents plays a crucial role, with electron-donating groups generally stabilizing the cationic intermediate formed during the substitution. wikipedia.org
Nucleophilic Aromatic Substitution at the Chloro Position
The chlorine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the chloride ion. The reaction proceeds through a two-step addition-elimination mechanism, which is facilitated by the presence of the electron-withdrawing nitrile group that stabilizes the negatively charged intermediate, known as a Meisenheimer complex. chemicalbook.comnih.gov
The chloro group can be substituted by a variety of nucleophiles, including amines and thiols, which allows for the introduction of diverse functional groups. organic-chemistry.orgrsc.org For example, the reaction of a related compound, 3,4-dichloronitrobenzene, with a phenoxide ion demonstrates the displacement of a chlorine atom in a nucleophilic aromatic substitution reaction to form an ether linkage. libretexts.org Similarly, the synthesis of phthalonitrile (B49051) derivatives can involve the substitution of a chloro group by a phenoxide in the presence of a base like potassium carbonate. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloro-Aromatic Compounds
| Starting Material | Nucleophile | Reagents/Conditions | Product Type | Ref. |
| 3,4-Dichloronitrobenzene | 4-Chlorophenol | KOH, Cu, 110-120°C | Diphenyl ether derivative | libretexts.org |
| 4-Chloro-5-(substituted)phthalonitrile | 3,4,5-Trimethoxyphenol | K2CO3, DMF, 25°C | Phenoxy-substituted phthalonitrile | researchgate.net |
| 2,4,6-Trinitrochlorobenzene | Hydroxide ion | aq. NaOH, Room Temp. | Phenol (B47542) derivative | chemicalbook.com |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. This compound can participate in such couplings, where the chlorine atom is replaced by an aryl, vinyl, or alkyl group from the boron-containing coupling partner. These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. organic-chemistry.orgwikipedia.org The use of potassium arylsulfonamidomethyl trifluoroborates has been shown to be effective in Suzuki-Miyaura reactions with various aryl chlorides, demonstrating the broad applicability of this method. wikipedia.org
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Ref. |
| Aryl Chloride | Arylsulfonamidomethyl potassium trifluoroborate | Pd(OAc)2 / RuPhos or XPhos | Cs2CO3 | t-BuOH/H2O | wikipedia.org |
| 2-Chloro-5-methoxy-1,3-dimethylbenzene | Arylsulfonamidomethyl potassium trifluoroborate | Pd(OAc)2 / XPhos | NaOt-Bu | t-BuOH/H2O | wikipedia.org |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as diethylamine (B46881) or triethylamine. nih.govwikipedia.org While specific examples for this compound are not prevalent in the literature, its structure is suitable for this transformation, which would yield an alkynylbenzonitrile derivative. Cascade reactions involving Sonogashira coupling have been demonstrated on structurally similar molecules like 3-chloro-4-fluoroiodobenzene. thieme.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. rsc.orgwikipedia.org This method is widely used in the synthesis of fine chemicals, such as the production of Naproxen from 2-bromo-6-methoxy-naphthalene and ethylene. wikipedia.org Given the reactivity of aryl chlorides in Heck reactions, this compound could foreseeably be coupled with various alkenes to introduce vinyl-type substituents. wikipedia.org
Negishi Coupling: The Negishi coupling reaction creates a new carbon-carbon bond by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Aryl chlorides are known substrates for this reaction, although they can be less reactive than the corresponding bromides or iodides. nih.gov A Negishi reaction has been successfully reported for 2-chloro-4,6-dimethoxy-1,3,5-triazine, a substrate bearing similar electronic features (a chloro group and methoxy groups) to the title compound, indicating the potential for successful Negishi coupling. nih.gov Catalysts based on palladium and bulky phosphine ligands like CPhos have been developed to effectively couple aryl chlorides with organozinc reagents. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides, including chlorides, with a wide range of amines. wikipedia.org The process typically employs a palladium source, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky phosphine ligand (e.g., X-Phos, BINAP, Xantphos) and a base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3). researchgate.net This methodology could be applied to this compound to synthesize a variety of N-aryl derivatives, which are important structures in medicinal chemistry. The reaction has been successfully applied to other complex chloro-aromatic substrates, such as β-chloroacroleins and bromo-estrone derivatives, demonstrating its broad utility. researchgate.net
Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Application Example | Ref. |
| Pd(OAc)2 | X-Phos | KOt-Bu | Amination of bromo-estrone derivatives | researchgate.net |
| Pd(OAc)2 | Binap or Xantphos | Cs2CO3 | Amination of β-chloroacroleins | |
| Pd2(dba)3 | Xantphos | Base | Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine |
Transformations Involving the Methoxy Groups
The two methoxy groups at the 4- and 5-positions of the benzonitrile (B105546) ring are also sites for chemical modification, primarily through cleavage of the ether bonds.
Selective Demethylation and Ether Cleavage Reactions
The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation. This can be achieved under strongly acidic conditions using reagents like hydroiodic acid (HI). The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group in an SN2 reaction.
More selective methods have been developed to avoid harsh conditions. For instance, Lewis acids such as aluminum chloride (AlCl3) can be used for regioselective cleavage of sterically hindered methyl ethers. Another common reagent is trimethylsilyl (B98337) iodide (TMSI), which can cleave methyl ethers, with selectivity sometimes being influenced by steric factors on the aromatic ring. In some systems, specific reagents can offer high chemoselectivity. For example, L-selectride has been used for the chemoselective demethylation of methoxypyridine derivatives, showing preference for the pyridine (B92270) ring over a separate anisole (B1667542) moiety. Such selective methods could potentially be applied to differentiate between the two methoxy groups on this compound or to cleave them under mild conditions.
Table 4: Reagents for Demethylation/Ether Cleavage
| Reagent | General Conditions | Product | Comments | Ref. |
| Hydroiodic Acid (HI) | Strong acid, heat | Phenol | Classic, but harsh conditions | |
| Aluminum Chloride (AlCl3) | Lewis acid | Phenol | Can offer regioselectivity for hindered ethers | |
| Trimethylsilyl Iodide (TMSI) | CH2Cl2 | Silyl ether (hydrolyzes to phenol) | Effective under milder conditions | |
| L-Selectride | THF, reflux | Phenol | Demonstrates chemoselectivity in certain systems |
Functional Group Interconversion of Methoxy Groups
The methoxy groups in this compound are susceptible to cleavage to form the corresponding dihydroxybenzonitrile. This transformation is a common strategy in natural product synthesis and for the preparation of various pharmacologically active compounds.
Table 1: Plausible Demethylation of this compound
| Reactant | Reagent | Solvent | Product | Note |
| This compound | BBr₃ | Dichloromethane (CH₂Cl₂) | 3-Chloro-4,5-dihydroxybenzonitrile | This reaction is based on the general reactivity of aryl methyl ethers with BBr₃. One equivalent of BBr₃ is typically required for each ether group to be cleaved. researchgate.net The reaction is usually performed at low temperatures and then allowed to warm to room temperature. |
The resulting dihydroxy compound would be a versatile intermediate for further functionalization, such as the synthesis of heterocyclic compounds or the introduction of other functionalities through reactions at the phenolic hydroxyl groups.
Reactions at the Chloro Substituent
The chloro substituent on the aromatic ring of this compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities through substitution reactions.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an aryl halide into a highly reactive organometallic species. acs.orgwikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium, or through the direct reaction with elemental metals like magnesium (to form a Grignard reagent). acs.orgwikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making chloroarenes the least reactive in this series. wikipedia.org
While specific examples for this compound are not documented in readily accessible literature, the principles of this reaction are widely applicable. The resulting aryllithium or Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Hypothetical Halogen-Metal Exchange Reactions
| Reaction Type | Reagent | Solvent | Intermediate Product | Potential Subsequent Reactions |
| Lithium-Halogen Exchange | n-Butyllithium | THF/Ether | 2-Cyano-4,5-dimethoxyphenyllithium | Reaction with aldehydes, ketones, esters, CO₂, etc., to introduce a variety of functional groups at the former position of the chlorine atom. |
| Grignard Reagent Formation | Magnesium (Mg) | THF | (2-Cyano-4,5-dimethoxyphenyl)magnesium chloride | Similar reactivity to the organolithium species, often used in cross-coupling reactions and additions to carbonyl compounds. |
The presence of the methoxy groups ortho and meta to the chloro substituent may influence the rate and efficiency of the halogen-metal exchange through chelation effects. wikipedia.org
The chloro group of this compound can potentially be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is enhanced by the presence of the electron-withdrawing nitrile group, which can stabilize the intermediate Meisenheimer complex. However, the electron-donating methoxy groups may have a deactivating effect on this reaction pathway.
Generally, for a nucleophilic aromatic substitution to occur on a chlorobenzene (B131634) derivative, strong activation by electron-withdrawing groups ortho or para to the chlorine is required, or very harsh reaction conditions. stackexchange.com In a related example, the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives demonstrates the reactivity of a substituted chlorobenzene ring, although the electronic effects are different from the title compound. nih.gov
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In a molecule with multiple functional groups like this compound, the selectivity of a reaction for a particular site (regioselectivity) or a specific functional group (chemoselectivity) is of paramount importance. The planning of synthetic routes involving such polysubstituted benzenes requires careful consideration of the directing effects of the existing substituents. libretexts.orgfiveable.meyoutube.com
For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed by the combined electronic effects of the chloro, methoxy, and nitrile groups. The two methoxy groups are strongly activating and ortho-, para-directing, while the chloro and nitrile groups are deactivating and meta-directing. The position of substitution would depend on the relative strengths of these directing effects and the reaction conditions. Theoretical studies on deactivated benzene derivatives can help in predicting the regioselectivity of such reactions. rsc.org
In reactions involving nucleophiles, a competition between substitution at the chloro-substituted carbon and attack at the nitrile group could be envisioned. The outcome would be determined by the nature of the nucleophile and the reaction conditions. Similarly, a reagent like BBr₃ is expected to chemoselectively cleave the methoxy ether bonds without affecting the chloro or nitrile groups under controlled conditions. researchgate.net
The synthesis of complex molecules often relies on the strategic manipulation of these selective reactions. For example, a halogen-metal exchange at the chloro position would chemoselectively generate a nucleophilic center at that carbon, which can then be reacted with an electrophile, leaving the methoxy and nitrile groups intact.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For 3-Chloro-4,5-dimethoxybenzonitrile, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments are crucial for assigning the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Techniques
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two singlets, corresponding to the protons at positions 2 and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are not expected to show spin-spin coupling to each other. The protons of the two methoxy groups at positions 4 and 5 are also anticipated to appear as distinct singlets in the upfield region of the spectrum, as their chemical environments are rendered non-equivalent by the adjacent chloro and cyano groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.1 - 7.3 | s |
| H-6 | 7.0 - 7.2 | s |
| OCH₃ (C4) | 3.8 - 4.0 | s |
| OCH₃ (C5) | 3.8 - 4.0 | s |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, a total of nine distinct carbon signals are expected. These include the carbon of the nitrile group, six aromatic carbons, and two carbons from the methoxy groups. The chemical shift of the nitrile carbon is typically found in the downfield region. The aromatic carbons will have shifts influenced by the electron-withdrawing and electron-donating effects of the substituents (chloro, methoxy, and cyano groups). The two methoxy carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-CN) | 105 - 110 |
| C2 (CH) | 115 - 120 |
| C3 (C-Cl) | 130 - 135 |
| C4 (C-OCH₃) | 150 - 155 |
| C5 (C-OCH₃) | 145 - 150 |
| C6 (CH) | 110 - 115 |
| CN | 117 - 120 |
| OCH₃ (C4) | 56 - 58 |
| OCH₃ (C5) | 56 - 58 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would be used to confirm the lack of coupling between the aromatic protons, as no cross-peaks are expected in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2 and H-6 to C-6) and the methoxy protons to the methoxy carbons.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Electron Ionization (EI) Mass Spectrometry
Under Electron Ionization (EI) conditions, this compound would be expected to produce a molecular ion peak ([M]⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
Common fragmentation pathways in EI-MS for this molecule would likely involve the loss of a methyl group (-CH₃) from one of the methoxy groups to form a stable cation. Subsequent loss of carbon monoxide (CO) or the entire methoxy group are also plausible fragmentation routes. The presence of the nitrile group might lead to specific fragmentation patterns as well.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 197/199 | [M]⁺ |
| 182/184 | [M - CH₃]⁺ |
| 154/156 | [M - CH₃ - CO]⁺ |
| 166/168 | [M - OCH₃]⁺ |
Note: m/z values correspond to the ions containing ³⁵Cl/³⁷Cl. Predicted values are based on common fragmentation patterns of related aromatic compounds.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). For this compound, which has a molecular formula of C₉H₈ClNO₂, the expected exact mass can be calculated and observed in high-resolution mass spectrometry (HRMS). uni.lu The characteristic isotopic pattern for chlorine would also be evident in the ESI mass spectrum. uni.lu This technique is particularly useful for confirming the molecular formula of the compound with high accuracy. rsc.org
Table 4: Predicted Ions in the ESI Mass Spectrum of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.0316 |
| [M+Na]⁺ | 220.0135 |
| [M+K]⁺ | 235.9874 |
Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The values are derived from predicted data. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₉H₈ClNO₂), HRMS analysis is crucial for confirming its elemental composition. While experimental HRMS data for this specific compound is not widely published in available literature, predicted data from computational models offers valuable insight. The monoisotopic mass of this compound is calculated to be 197.02435 Da. google.com
HRMS instruments can operate with various ionization techniques. In the case of substituted benzonitriles, electrospray ionization (ESI) is a common method. The predicted m/z values for different adducts of this compound are detailed in the table below. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts google.com
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 198.03163 |
| [M+Na]⁺ | 220.01357 |
| [M-H]⁻ | 196.01707 |
| [M+NH₄]⁺ | 215.05817 |
| [M+K]⁺ | 235.98751 |
| [M+H-H₂O]⁺ | 180.02161 |
| [M+HCOO]⁻ | 242.02255 |
| [M]⁺ | 197.02380 |
This data is computationally predicted and serves as a reference for experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H (methoxy) | Stretching | 2950-2850 |
| Nitrile (C≡N) | Stretching | 2240-2220 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether (C-O-C) | Asymmetric Stretching | 1275-1200 |
| Ether (C-O-C) | Symmetric Stretching | 1075-1020 |
The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing chloro and nitrile groups can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, related benzonitrile (B105546) derivatives typically exhibit strong absorption in the UV region.
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD can provide precise bond lengths, bond angles, and intermolecular interactions. Powder XRD is useful for identifying the crystalline form of a bulk sample.
There is no published single-crystal or powder X-ray diffraction data specifically for this compound in the available scientific literature. Such an analysis would provide conclusive evidence of its solid-state structure, including the planarity of the benzene ring, the orientation of the methoxy and nitrile groups, and how the molecules pack in the crystal lattice. This information is critical for understanding the physical properties of the solid material.
Other Advanced Spectroscopic and Diffraction Techniques
Other advanced techniques could further elucidate the structure and properties of this compound. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze the compound as a starting material in chemical reactions. lookchem.com This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture.
Furthermore, while not directly a characterization of the compound itself, the use of this compound as a starting material in syntheses has been documented. google.comamazonaws.com In these studies, the structure of the resulting products is often confirmed by a variety of spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comamazonaws.com
Emerging Non Biological Applications of 3 Chloro 4,5 Dimethoxybenzonitrile and Its Derivatives
Role as a Chemical Intermediate in Advanced Materials Science
The distinct functionalities of 3-Chloro-4,5-dimethoxybenzonitrile make it a versatile precursor for the synthesis of complex molecules and macromolecules with tailored properties for materials science. The nitrile group can undergo a variety of chemical transformations, while the chloro and methoxy (B1213986) substituents can be used to tune the electronic and physical properties of the resulting materials.
Precursor for Optoelectronic Materials
The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the design of molecules with specific electronic properties. Benzonitrile (B105546) derivatives are being investigated for their potential in creating next-generation luminescent materials. The nitrile group's electron-withdrawing nature can be harnessed to create donor-acceptor-donor' (D-A-D') structures, which are crucial for achieving thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. rsc.org
While direct studies on this compound for this purpose are not widely published, its structural motifs are present in molecules with known optoelectronic activity. For instance, diketopyrrolo[3,4-c]pyrroles (DPP), a class of high-performance organic pigments and optoelectronic materials, are often synthesized from aryl nitriles. researchgate.net The presence of the dimethoxybenzene core in this compound could serve as a donor unit, while the nitrile and chloro groups act as electron-withdrawing moieties, a combination that is desirable for creating materials with tunable bandgaps and emission characteristics. The synthesis of triazine derivatives from dimethoxybenzonitrile has also been explored for their use in electro-luminescent devices. google.com
Building Block for Polymer Synthesis
The synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific functionalities is a continuous area of research. Aromatic diamines containing benzonitrile moieties have been patented for the creation of advanced polymers such as polyimides and polyamides. google.com These polymers are known for their excellent thermal and chemical resistance. The general synthetic route involves the conversion of dimethoxybenzonitrile to a dihydroxybenzonitrile, which is then used to build larger, polymerizable monomers. google.com
Furthermore, lignin-inspired polymers with high glass transition temperatures (Tg) have been synthesized from hydroxybenzonitrile derivatives like vanillonitrile and syringonitrile. acs.orglu.se These studies highlight the potential of utilizing the core structure of this compound to develop novel monomers. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for polymerization. The chloro and dimethoxy groups would influence the properties of the resulting polymer, such as its solubility, thermal stability, and resistance to solvents. acs.org
Components in Organic Frameworks and Supramolecular Structures
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.govosti.govrsc.org The design of the organic linker is crucial in determining the structure and properties of the MOF. While carboxylates are common linking groups, the nitrile functionality of benzonitrile derivatives can also coordinate with metal centers, making them potential building blocks for MOFs. The specific arrangement of substituents on the benzene (B151609) ring of this compound could direct the formation of unique framework topologies.
In the realm of supramolecular chemistry, non-covalent interactions are used to assemble molecules into well-defined architectures. A study on hetero google.comrotaxanes utilized 2,6-dimethoxybenzonitrile (B106112) as a "stopper" to prevent the dethreading of macrocycles from a molecular axle. rsc.org This demonstrates the ability of the dimethoxybenzonitrile moiety to participate in the intricate host-guest chemistry required for the construction of such complex molecular machines. The chloro-substituent on this compound could introduce additional non-covalent interactions, such as halogen bonding, further influencing the assembly of supramolecular structures.
Utility in Electrochemical Systems
The electrochemical properties of this compound and its derivatives are being explored for applications in energy storage and conversion. The combination of a redox-active core and polar functional groups makes these compounds interesting candidates for various electrochemical roles.
Components in Electrolyte Formulations for Energy Storage Devices (e.g., supercapacitors, lithium-ion batteries)
The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. youtube.comyoutube.com Benzonitrile derivatives have emerged as promising electrolyte additives that can enhance battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surface. researchgate.netacs.org This protective layer prevents the decomposition of the electrolyte and improves the cycling stability of the battery.
For example, 4-(trifluoromethyl)benzonitrile (B42179) has been shown to significantly improve the cycle performance of high-voltage LiNi0.5Mn1.5O4 cathodes by forming a low-impedance protective film. researchgate.net Although specific data for this compound is not available, its structural similarity to other effective benzonitrile additives suggests its potential in this application. The nitrile group would likely be responsible for the beneficial film-forming properties, while the chloro and dimethoxy groups could modulate the additive's solubility in the electrolyte and its electrochemical stability window.
| Benzonitrile Derivative | Concentration | Battery System | Observed Improvement | Reference |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzonitrile | Not Specified | LiNi0.5Mn1.5O4 Cathode | Significantly improved cycle performance and formation of a low-impedance protective film. | researchgate.net |
| Succinonitrile | Not Specified | General Lithium-Ion Batteries | Enhances thermal stability and ionic conductivity of the electrolyte. | |
| Adiponitrile | Not Specified | High-Voltage Lithium-Ion Batteries | Improves the oxidative stability of the electrolyte. |
Redox-Active Materials for Electrochemical Applications
Redox-active organic materials are being investigated as sustainable alternatives to traditional inorganic materials in energy storage devices. nih.govnih.govacs.orgrsc.org These materials can store charge through reversible redox reactions. The dimethoxybenzene core of this compound is a potential redox-active moiety. The methoxy groups are electron-donating and can stabilize the oxidized form of the molecule.
Intermediate in Agrochemical Synthesis
The development of novel agrochemicals is critical for ensuring global food security. Research in this field often focuses on molecular scaffolds that can be readily modified to optimize activity against specific pests or weeds while minimizing environmental impact. Benzonitrile compounds are widely recognized as important intermediates in the synthesis of pesticides. google.comrsc.org The structural features of this compound make it a promising candidate for the development of new agrochemicals.
Research has shown that derivatives of dimethoxybenzene are explored for their potential as herbicides and plant growth regulators. researchgate.net Furthermore, studies on herbicidal compounds like cinmethylin (B129038) analogues have revealed that the presence of electron-withdrawing groups, such as halogens, on the benzene ring can lead to high herbicidal activity. nih.govnih.gov This suggests that the chloro-substituted backbone of this compound is a favorable feature for designing new herbicides.
In the realm of fungicides, derivatives that can be synthesized from benzonitriles, such as amidines, have demonstrated significant in vivo fungicidal efficacy. mdpi.com For instance, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have shown potent activity against plant pathogens like Colletotrichum lagenarium. mdpi.com The nitrile group of this compound can be chemically converted to an amidine group, providing a direct synthetic route to this class of potential fungicides. Similarly, other complex structures, such as dipeptide-based derivatives, have been investigated for their antifungal properties, indicating a broad scope for derivatization. nih.gov
While direct commercial agrochemicals based on this compound are not widely documented, its structural components are present in many compounds under investigation. Its utility lies in its potential as a starting material for generating libraries of diverse compounds for screening and development.
Table 1: Potential Agrochemical Derivatives from this compound
| Derivative Class | Synthetic Transformation | Potential Application | Research Findings |
|---|---|---|---|
| Substituted Benzamidines | Conversion of the nitrile group to an amidine. | Fungicide | Aromatic amidine derivatives exhibit significant fungicidal activity against various plant pathogens. mdpi.com |
| Phenoxyacetic Acids | Hydrolysis of nitrile to carboxylic acid, followed by ether linkage. | Herbicide | Aryloxyacetic acid derivatives are known to act as plant growth regulators. researchgate.net |
| Substituted Anilines | Reduction of the nitrile group to an amine. | Herbicide Precursor | Halogen-substituted anilines are building blocks for herbicides where electron-withdrawing groups enhance activity. nih.gov |
Applications in Dyes, Pigments, and Imaging Materials
The dye and pigment industry relies on organic molecules that can absorb and reflect light in the visible spectrum. Azo dyes, which contain the characteristic azo linkage (-N=N-), are a dominant class of synthetic colorants due to their intense colors, good stability, and straightforward synthesis. unb.ca The synthesis of an azo dye is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an electrophilic coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778). nih.govnih.gov
This compound can serve as a valuable precursor for creating novel azo dyes. The key transformation is the reduction of its nitrile group to a primary amine, or the conversion to an amino derivative like 2-Amino-3-chloro-4,5-dimethoxybenzonitrile. wikipedia.orggoogleapis.com This resulting aniline derivative can then undergo diazotization and coupling to produce a wide array of azo compounds with unique colors, influenced by the specific electronic properties of the chloro and dimethoxy substituents. The substitution pattern on the benzene ring alters the electronic structure of the chromophore, allowing for the fine-tuning of the resulting color.
Beyond their role as colorants, benzonitriles are also used as high-boiling-point solvents in the formulation of specialty lacquers, paints, and printing inks, where they help to dissolve resins and polymers. google.comatamanchemicals.com The physical properties of this compound could make it or its derivatives suitable for such applications in imaging and material coatings.
Table 2: Proposed Synthetic Pathway for an Azo Dye from this compound
| Step | Reaction | Starting Material / Intermediate | Reagent(s) | Product |
|---|---|---|---|---|
| 1 | Amination / Reduction | This compound | e.g., Iron powder in acetic acid googleapis.com | 2-Amino-3-chloro-4,5-dimethoxybenzonitrile |
| 2 | Diazotization | 2-Amino-3-chloro-4,5-dimethoxybenzonitrile | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), 0-5°C | Diazonium salt of the aniline derivative |
| 3 | Azo Coupling | Diazonium salt intermediate | An electron-rich coupling component (e.g., N,N-Dimethylaniline, Phenol) | Azo Dye |
Development of Novel Organic Reagents and Catalysts
The true versatility of this compound is most evident in its role as a building block and reagent in advanced organic synthesis. The nitrile group is a highly useful functional group that can be transformed into a variety of other moieties, making benzonitriles valuable synthetic intermediates. google.comwikipedia.org
The nitrile can be hydrolyzed to form a benzamide (B126) or further to a carboxylic acid. wikipedia.org Alternatively, it can be reduced to a primary amine (benzylamine). wikipedia.org Each of these products opens up new avenues for synthesis. For example, the resulting carboxylic acid can be used in esterifications or amide couplings, while the amine can be used in the formation of imines, amides, or as a nucleophile in substitution reactions.
Furthermore, benzonitriles are widely used as ligands in coordination chemistry and catalysis. wikipedia.orgwikipedia.org They can form stable yet labile coordination complexes with transition metals like palladium, nickel, and ruthenium. wikipedia.orgwikipedia.orgnih.gov In these complexes, the benzonitrile ligand can be easily displaced by a stronger ligand, making them excellent starting materials for generating catalytically active species in situ. wikipedia.org Recent research has focused on designing specific benzonitrile-containing ligands to enhance catalytic processes. For example, an electron-withdrawing benzonitrile ligand was specifically designed to improve the efficiency of Nickel-catalyzed cross-coupling reactions by promoting the desired reductive elimination step. nih.gov The electronic properties of this compound make it an interesting candidate for the development of such specialized ligands.
The chloro group on the aromatic ring also provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of new carbon-carbon bonds. This dual functionality—the transformable nitrile group and the reactive chloro group—makes this compound a powerful tool for constructing complex molecules.
Table 3: Key Synthetic Transformations of this compound
| Functional Group Target | Reaction Type | Typical Reagents | Resulting Compound Class |
|---|---|---|---|
| Primary Amine | Reduction | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation | Benzylamine derivative |
| Carboxylic Acid | Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heat | Benzoic acid derivative |
| Amide | Partial Hydrolysis | Acid or base catalysis under controlled conditions | Benzamide derivative |
| Tetrazole | Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid | Phenyltetrazole derivative |
| C-C Coupled Product | Cross-Coupling | Boronic acids, Palladium catalyst, Base (Suzuki Reaction) | Biphenyl derivative |
Q & A
Basic: What are the standard synthetic routes for 3-chloro-4,5-dimethoxybenzonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, 3-chloro-4,5-dimethoxybenzaldehyde reacts with cyanoacetate derivatives in ethanol under basic conditions (e.g., potassium hydroxide) to form the nitrile group. Stirring for 24 hours followed by acidification and crystallization from methanol yields light-yellow needles . Optimization involves adjusting molar ratios, reaction time, and solvent polarity to enhance yield and purity. Monitoring by TLC or HPLC ensures reaction completion.
Basic: How do the chloro and methoxy substituents influence the reactivity of this compound in electrophilic substitution reactions?
The chloro group is electron-withdrawing, directing electrophiles to the meta position, while the methoxy groups are electron-donating, activating the para and ortho positions. This dual effect creates regioselectivity challenges, requiring controlled reaction conditions (e.g., temperature, catalyst choice) to favor desired products. For instance, nitration or halogenation may yield mixed products unless steric hindrance or directing effects are prioritized .
Advanced: How can researchers identify and mitigate byproducts during the synthesis of this compound?
Common byproducts include unreacted aldehyde intermediates or hydrolyzed nitriles. Advanced characterization techniques like GC-MS or LC-MS can detect impurities. Recrystallization (e.g., using methanol) removes polar byproducts, while column chromatography resolves non-polar contaminants. Kinetic studies under varying pH and temperature conditions help minimize side reactions .
Advanced: What methodologies are used to study the copolymerization of this compound-derived monomers with styrene?
The compound’s cyano group enables radical copolymerization with styrene using initiators like ABCN (1,1'-azobis(cyclohexanecarbonitrile)). Reactivity ratios are determined via the Mayo-Lewis equation, monitored by NMR to track monomer incorporation. Thermal analysis (DSC/TGA) evaluates the resulting polymer’s glass transition temperature and stability .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify reactive sites. For example, the nitrile group’s electron deficiency makes it susceptible to nucleophilic attack, while methoxy groups stabilize transition states in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize catalytic systems .
Advanced: What strategies are employed to synthesize heterocyclic derivatives from this compound?
The nitrile group undergoes cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) with azides to form tetrazoles. Alternatively, treatment with hydrazine yields amidrazones, which cyclize to triazoles under acidic conditions. Substituent positioning directs regioselectivity, as seen in thiazolo-benzimidazole derivatives synthesized via benzylidene intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
FTIR confirms nitrile absorption (~2220 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR resolves nitrile (δ ~115 ppm) and quaternary carbons. High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212.0342) .
Advanced: How does the stability of this compound vary under acidic, basic, or oxidative conditions?
The nitrile group is stable in mild acids but hydrolyzes to carboxylic acids under prolonged acidic reflux. Methoxy groups demethylate in strong bases (e.g., NaOH/EtOH), forming phenolic byproducts. Oxidants like KMnO4 degrade the aromatic ring; thus, inert atmospheres (N₂/Ar) are recommended for oxidation-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
